5-ethyl-3-methyl-1H-indole-2-carboxylic acid properties and solubility
5-ethyl-3-methyl-1H-indole-2-carboxylic acid properties and solubility
The following technical guide details the physicochemical properties, solubility profile, and experimental handling of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid .
Physicochemical Profiling & Solubility Optimization for Drug Discovery
Part 1: Executive Summary & Compound Identity
5-ethyl-3-methyl-1H-indole-2-carboxylic acid (CAS: 1368639-30-8 ) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1][2] Belonging to the class of 2-carboxy-indoles, it serves as a critical scaffold for developing kinase inhibitors (e.g., EGFR, CDK2), antiviral agents, and G-protein coupled receptor (GPCR) ligands. Its structural rigidity and distinct lipophilic profile make it an ideal candidate for fragment-based drug design (FBDD).
Chemical Identity Table
| Property | Detail |
| CAS Number | 1368639-30-8 |
| IUPAC Name | 5-ethyl-3-methyl-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| SMILES | CCC1=CC2=C(C=C1)NC(=C2C)C(=O)O |
| Appearance | Off-white to light tan crystalline powder |
| Purity Standard | Typically ≥95% (HPLC) for research applications |
Part 2: Physicochemical Properties & Solubility
Understanding the solubility landscape of this compound is critical for assay development. As a lipophilic weak acid, its solubility is highly pH-dependent.
2.1 Key Physicochemical Constants[3]
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pKa (Calculated): ~4.8 (Carboxylic acid moiety). The indole NH is extremely weak (pKa > 16) and does not deprotonate under physiological conditions.
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LogP (Predicted): ~3.1. This indicates moderate lipophilicity, suggesting the compound will partition significantly into organic membranes and requires co-solvents for aqueous assays.
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Hydrogen Bond Donors (HBD): 2 (Indole NH, Carboxylic OH).
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Hydrogen Bond Acceptors (HBA): 2 (Carbonyl O, Hydroxyl O).
2.2 Solubility Profile
The compound exhibits "brick-dust" properties in neutral water—high crystallinity and low solubility.
| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Notes |
| Water (pH 2-5) | Insoluble | < 0.01 | Exists as neutral free acid. |
| PBS (pH 7.4) | Low | 0.1 - 0.5 | Partial ionization improves solubility slightly. |
| DMSO | High | > 50 | Preferred stock solvent. |
| Methanol/Ethanol | High | > 25 | Good for intermediate dilutions. |
| 0.1 M NaOH | Moderate-High | > 10 | Forms the sodium salt (carboxylate), highly soluble. |
Application Scientist Note: For biological assays, do not dissolve directly in buffer. Prepare a 10-20 mM stock in DMSO, then dilute into the assay buffer (keeping DMSO < 1%). If precipitation occurs, sonicate or slightly warm the solution (up to 40°C).
Part 3: Synthetic Context & Structural Logic
This compound is typically synthesized via the Fischer Indole Synthesis , a robust method allowing for specific substitution patterns.
3.1 Synthesis Pathway
The synthesis involves the reaction of 4-ethylphenylhydrazine with alpha-keto esters (e.g., ethyl 2-oxobutanoate), followed by acid-catalyzed cyclization and subsequent hydrolysis.
Figure 1: Synthetic logic flow for 5-ethyl-3-methyl-1H-indole-2-carboxylic acid.
Part 4: Experimental Protocols
These protocols are designed to ensure data integrity during characterization and assay preparation.
Protocol A: Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of the compound in a specific buffer.
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Preparation: Weigh 2 mg of solid compound into a 1.5 mL microcentrifuge tube.
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Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).
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Equilibration: Shake at 300 rpm at 25°C for 24 hours.
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Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
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Quantification:
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Remove supernatant carefully.
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Dilute supernatant 1:1 with Acetonitrile (to ensure solubility for HPLC).
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Inject onto HPLC (C18 column) and quantify against a standard curve prepared in DMSO.
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Protocol B: Stock Solution Preparation for Bioassays
Objective: Create a stable 10 mM stock solution.
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Calculation:
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Target Concentration: 10 mM (10 mmol/L).
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Volume: 1 mL.
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Mass Required:
.
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Dissolution:
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Weigh ~2.1 mg (record exact weight) into a chemically resistant glass vial (amber).
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Add calculated volume of anhydrous DMSO (e.g., if 2.10 mg, add 1033 µL DMSO).
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Vortex for 30 seconds. Inspect for clarity.
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Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for >6 months.
Part 5: Applications in Drug Development
The 2-carboxylic acid group is a versatile "handle" for medicinal chemists.[4]
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Amide Coupling: The primary application is the conversion of the carboxylic acid to an amide (using EDC/HOBt or HATU coupling). These indole-2-carboxamides are potent scaffolds for:
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Kinase Inhibition: Targeting the ATP binding pocket of enzymes like EGFR or VEGFR.
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HIV Integrase Inhibitors: The indole core mimics nucleoside interactions.
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Bioisostere Replacement: The carboxylic acid can be replaced with tetrazoles or oxadiazoles to improve metabolic stability while maintaining H-bond acceptor/donor capability.
Figure 2: Functional derivatization and therapeutic targets.
Part 6: Safety & Handling (SDS Summary)
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Signal Word: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
References
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PubChem. (n.d.). 5-ethyl-3-methyl-1H-indole-2-carboxylic acid (Compound CID 82491727).[5] National Library of Medicine. Retrieved from [Link]
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Guide to Pharmacology. (2024). Ligand Search: Indole-2-carboxylic acid derivatives. IUPHAR/BPS.[6] Retrieved from [Link]
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Namiki Shoji Co., Ltd. (2018).[7] Building Blocks Catalogue: 5-ethyl-3-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
- Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for LogP/Solubility protocols).
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. chem960.com [chem960.com]
- 3. comptox.epa.gov [comptox.epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - 5-ethyl-3-methyl-1h-indole-2-carboxylic acid (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. Chemical structure search | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
